2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde
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Overview
Description
2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzyloxy, dibromo, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde typically involves the bromination of 2-(Benzyloxy)-4-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzoic acid.
Reduction: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules and ions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity and function. Additionally, the dibromo substituents can enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2-(Benzyloxy)-4-methoxybenzaldehyde
- 3,5-Dibromo-4-methoxybenzaldehyde
- 2-(Benzyloxy)-3,5-dibromobenzaldehyde
Comparison: 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is unique due to the presence of both benzyloxy and methoxy groups along with dibromo substituents. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
35031-47-1 |
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Molecular Formula |
C15H12Br2O3 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
3,5-dibromo-4-methoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H12Br2O3/c1-19-15-12(16)7-11(8-18)14(13(15)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
YSMHWFQEABEUIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)OCC2=CC=CC=C2)C=O)Br |
Origin of Product |
United States |
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